2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C18H20FN7O and its molecular weight is 369.404. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Various methods for synthesizing compounds related to "2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol" have been explored, including phase-transfer catalysis and regioselective metal-catalyzed amination processes (Shakhmaev, Sunagatullina, & Zorin, 2016).
Chemical Analysis and Characterization : Detailed chemical analysis and characterization of similar compounds, including spectroscopic and elemental analysis, have been conducted to ascertain their structures and properties (Patel & Agravat, 2007).
Biological Activities and Applications
Antimicrobial Activity : Compounds structurally similar to "this compound" have shown promising antimicrobial properties. For example, certain derivatives have demonstrated high efficacy against various microorganism strains (Yurttaş et al., 2016).
Antitumor Activity : Research has been conducted on the potential antitumor effects of piperazine-based tertiary amino alcohols, which are structurally related to the compound (Hakobyan et al., 2020).
Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit certain enzymes, demonstrating potential in drug development (Romagnoli et al., 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor . The inhibitory effect of the compound is irreversible and cannot be washed out .
Biochemical Pathways
The compound affects the biochemical pathways associated with nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, it disrupts the transport of nucleosides across the cell membrane, which can impact these pathways .
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect once it has interacted with its targets .
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleoside transport . This can affect nucleotide synthesis and the regulation of adenosine function, potentially impacting various cellular processes .
Future Directions
The future directions for the research on this compound could involve further exploration of its structure-activity relationship and the development of more potent and selective inhibitors . Molecular docking analysis also showed that the binding site of compound 3c in ENT1 may be different from that of other conventional inhibitors , suggesting potential avenues for future research.
Properties
IUPAC Name |
2-[4-[4-(4-fluoroanilino)pteridin-2-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7O/c19-13-1-3-14(4-2-13)22-17-15-16(21-6-5-20-15)23-18(24-17)26-9-7-25(8-10-26)11-12-27/h1-6,27H,7-12H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHXFNXULYVNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.